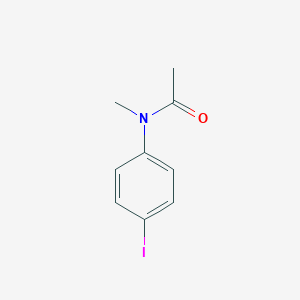
N-(4-iodophenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-N-methylacetamide, also known as IAM, is a chemical compound that is widely used in scientific research. It is a derivative of acetamide and has a methyl group and an iodine atom attached to the phenyl ring. IAM is a versatile compound that has been used in various research studies due to its unique properties.
科学研究应用
N-(4-iodophenyl)-N-methylacetamide has been used in various scientific research studies due to its unique properties. It is commonly used as a reagent for protein modification and labeling. N-(4-iodophenyl)-N-methylacetamide reacts with cysteine residues in proteins, forming a stable adduct that can be easily detected using mass spectrometry. This technique is widely used in proteomics research for protein identification and quantification.
N-(4-iodophenyl)-N-methylacetamide has also been used in drug discovery research. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is a target for Alzheimer's disease treatment. N-(4-iodophenyl)-N-methylacetamide has also been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
作用机制
N-(4-iodophenyl)-N-methylacetamide reacts with cysteine residues in proteins via a Michael addition reaction. The reaction forms a stable adduct that can be detected using mass spectrometry. The reaction is specific to cysteine residues and does not react with other amino acids. N-(4-iodophenyl)-N-methylacetamide has also been shown to inhibit the activity of various enzymes by covalently modifying the active site of the enzyme.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-N-methylacetamide has been shown to modify the activity of various enzymes and proteins. Its effects on the body depend on the specific target of the compound. N-(4-iodophenyl)-N-methylacetamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
N-(4-iodophenyl)-N-methylacetamide has also been shown to modify the activity of various enzymes involved in the metabolism of drugs. This can lead to changes in drug efficacy and toxicity. The effects of N-(4-iodophenyl)-N-methylacetamide on the body are dependent on the dose and duration of exposure.
实验室实验的优点和局限性
N-(4-iodophenyl)-N-methylacetamide is a versatile compound that has many advantages for lab experiments. It is easy to synthesize and has a high yield and purity. N-(4-iodophenyl)-N-methylacetamide has a specific reactivity towards cysteine residues, which makes it a useful tool for protein modification and labeling. N-(4-iodophenyl)-N-methylacetamide has also been shown to inhibit the activity of various enzymes, making it a potential drug candidate.
One limitation of N-(4-iodophenyl)-N-methylacetamide is its reactivity towards cysteine residues. This can lead to non-specific labeling of proteins, which can complicate data interpretation. N-(4-iodophenyl)-N-methylacetamide can also modify the activity of various enzymes, which can lead to off-target effects. The effects of N-(4-iodophenyl)-N-methylacetamide on the body are dependent on the specific target of the compound and the dose and duration of exposure.
未来方向
There are many future directions for research involving N-(4-iodophenyl)-N-methylacetamide. One potential area of research is the development of new drugs based on the inhibitory activity of N-(4-iodophenyl)-N-methylacetamide towards enzymes. N-(4-iodophenyl)-N-methylacetamide has been shown to inhibit the activity of various enzymes involved in disease pathways, making it a potential drug candidate.
Another area of research is the development of new protein labeling techniques using N-(4-iodophenyl)-N-methylacetamide. The specificity of N-(4-iodophenyl)-N-methylacetamide towards cysteine residues makes it a useful tool for protein modification and labeling. New methods for specific labeling of proteins using N-(4-iodophenyl)-N-methylacetamide could improve the accuracy and sensitivity of proteomics research.
Conclusion:
N-(4-iodophenyl)-N-methylacetamide is a versatile compound that has many applications in scientific research. Its unique properties make it a useful tool for protein modification and labeling, drug discovery research, and enzyme inhibition studies. While there are limitations to the use of N-(4-iodophenyl)-N-methylacetamide in lab experiments, its potential for future research is vast. Further research into the mechanisms of action and specific targets of N-(4-iodophenyl)-N-methylacetamide could lead to the development of new drugs and techniques for protein labeling and modification.
属性
CAS 编号 |
62404-59-5 |
|---|---|
产品名称 |
N-(4-iodophenyl)-N-methylacetamide |
分子式 |
C9H10INO |
分子量 |
275.09 g/mol |
IUPAC 名称 |
N-(4-iodophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10INO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3 |
InChI 键 |
FDRHCZCXVDWMJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)I |
规范 SMILES |
CC(=O)N(C)C1=CC=C(C=C1)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

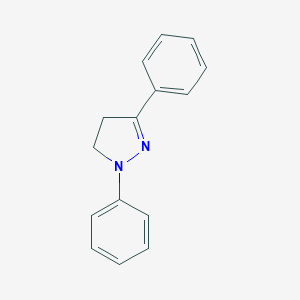
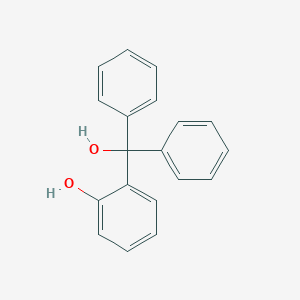
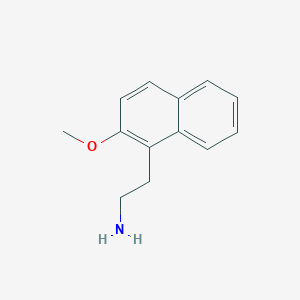
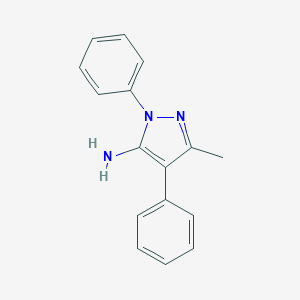
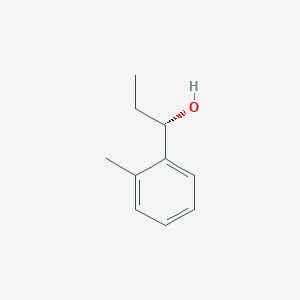
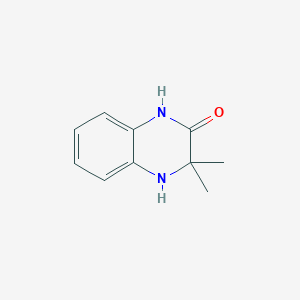
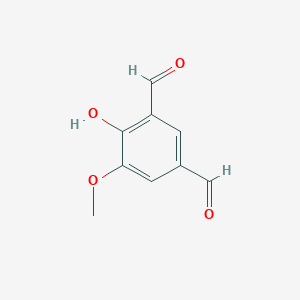


![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)
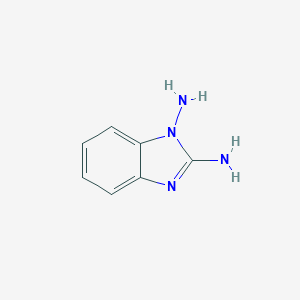
![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)
